N-Phenylhydroxylamine oxalate

Übersicht

Beschreibung

N-Phenylhydroxylamine oxalate is an organic compound that serves as an important intermediate in various chemical processes. It is derived from N-phenylhydroxylamine, which is known for its applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The oxalate form is often used to stabilize the compound, making it easier to handle and store.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Phenylhydroxylamine can be synthesized through the reduction of nitrobenzene using zinc dust in the presence of ammonium chloride. The reaction is typically carried out in an aqueous medium, and the temperature is maintained between 60-65°C to ensure optimal yield . The oxalate salt is then formed by reacting N-phenylhydroxylamine with oxalic acid, followed by recrystallization from ethanol .

Industrial Production Methods

Industrial production of N-phenylhydroxylamine oxalate follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain consistent reaction conditions and improve yield. Advanced purification techniques, such as crystallization and filtration, are employed to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenylhydroxylamine oxalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to nitrosobenzene using oxidizing agents like dichromate.

Reduction: It can be further reduced to aniline under specific conditions.

Substitution: It reacts with aldehydes to form nitrones, which are useful intermediates in organic synthesis.

Common Reagents and Conditions

Oxidizing Agents: Dichromate, hydrogen peroxide.

Reducing Agents: Zinc dust, hydrazine.

Solvents: Ethanol, water, acetonitrile.

Major Products

Nitrosobenzene: Formed through oxidation.

Aniline: Formed through reduction.

Nitrones: Formed through condensation with aldehydes.

Wissenschaftliche Forschungsanwendungen

N-Phenylhydroxylamine oxalate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-phenylhydroxylamine oxalate involves its ability to undergo redox reactions. It can donate or accept electrons, making it a versatile intermediate in various chemical processes. The molecular targets and pathways involved include the reduction of nitro groups to amines and the formation of nitrones through condensation reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Hydroxyaniline

- N-Cyclohexylhydroxylamine

- O-Phenylhydroxylamine

- Nitrosobenzene

Uniqueness

N-Phenylhydroxylamine oxalate is unique due to its stability and ease of handling compared to its free base form. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in both research and industrial applications .

Biologische Aktivität

N-Phenylhydroxylamine oxalate is a chemical compound of interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesizing findings from diverse studies.

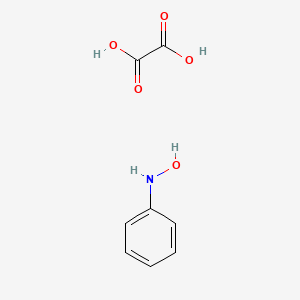

Chemical Structure and Synthesis

This compound is derived from N-phenylhydroxylamine, which can be represented by the formula . The oxalate salt form is created through the reaction of N-phenylhydroxylamine with oxalic acid, resulting in a compound that exhibits unique reactivity and stability characteristics. The synthesis typically involves:

- Dissolving N-phenylhydroxylamine in a suitable solvent.

- Adding oxalic acid to the solution under controlled conditions.

- Isolating the resulting salt through precipitation or crystallization methods.

This method ensures high purity levels of the final product, which is crucial for subsequent biological testing.

Biological Activity Overview

N-Phenylhydroxylamine and its derivatives have been studied for their biological activities, particularly their roles in oxidative stress and toxicity. Notably, phenylhydroxylamine (PHA), a metabolite of aniline, has demonstrated splenotoxic effects in animal studies.

Case Study: Splenotoxicity of PHA

A study conducted on male Sprague-Dawley rats administered varying doses of PHA revealed significant findings:

- Dosage Levels : Rats received doses of 0.025, 0.05, 0.1, or 0.2 mmol/kg.

- Observations :

- Increased methemoglobin levels indicated oxidative stress.

- The spleen exhibited signs of splenomegaly (enlargement) and vascular congestion.

- Lipid peroxidation levels were elevated across all treatment groups, suggesting oxidative damage.

| Dose (mmol/kg) | Spleen-to-Body Weight Ratio (%) | Lipid Peroxidation (MDA Content) | Iron Content Increase (%) |

|---|---|---|---|

| 0.025 | 28 | Elevated | 88 |

| 0.05 | 40 | Elevated | 135 |

| 0.1 | 66 | Elevated | 168 |

| 0.2 | 87 | Elevated | 209 |

These results indicate that PHA contributes to splenic toxicity through mechanisms involving oxidative stress and vascular changes .

Pharmacological Implications

The biological activity of this compound extends to its potential therapeutic applications:

- Oxalate Metabolism : Research indicates that compounds like N-phenylhydroxylamine may influence oxalate metabolism, which is critical for preventing conditions such as hyperoxaluria and kidney stone formation .

- Antioxidant Properties : Some studies suggest that derivatives of phenylhydroxylamine could exhibit antioxidant properties, potentially mitigating oxidative stress-related damages .

Interaction with Biological Macromolecules

Understanding how this compound interacts with proteins and nucleic acids can provide insights into its pharmacological potential:

- Reactivity Studies : Interaction studies have shown that N-phenylhydroxylamine can react with imidoyl chlorides and other electrophiles, suggesting its utility in synthetic organic chemistry .

- Potential as a Drug Candidate : Given its structural properties and biological activity, there is potential for further exploration as a drug candidate targeting oxidative stress-related diseases.

Eigenschaften

IUPAC Name |

oxalic acid;N-phenylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERWWAYEYYMAPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233423 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84447-15-4, 619-98-7 | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC97190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.